Cas no 2228726-04-1 (1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)

1-(6-fluoropyridin-3-yl)cyclopentylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine
- 2228726-04-1
- EN300-1796940
- [1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine
-
- Inchi: 1S/C11H15FN2/c12-10-4-3-9(7-14-10)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6,8,13H2
- InChI Key: AMNZMLSQONOZPY-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C1(CN)CCCC1
Computed Properties
- Exact Mass: 194.12192665g/mol
- Monoisotopic Mass: 194.12192665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2
1-(6-fluoropyridin-3-yl)cyclopentylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1796940-1.0g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 1g |
$0.0 | 2023-06-02 | ||
Enamine | EN300-1796940-0.5g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1796940-2.5g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1796940-10g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1796940-0.25g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1796940-0.05g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 0.05g |
$1080.0 | 2023-09-19 | ||
Enamine | EN300-1796940-0.1g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1796940-5g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1796940-1g |
[1-(6-fluoropyridin-3-yl)cyclopentyl]methanamine |
2228726-04-1 | 1g |
$1286.0 | 2023-09-19 |
1-(6-fluoropyridin-3-yl)cyclopentylmethanamine Related Literature
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
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Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
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Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
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Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
Additional information on 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine
1-(6-Fluoropyridin-3-yl)cyclopentylmethanamine: A Comprehensive Overview
1-(6-Fluoropyridin-3-yl)cyclopentylmethanamine (CAS No. 2228726-04-1) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug development and material science. The compound consists of a cyclopentane ring substituted with a methanamine group and a 6-fluoropyridin-3-yl moiety, making it a versatile building block for further chemical modifications.
The synthesis of 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine involves a series of well-established organic reactions, including nucleophilic substitutions and cyclizations. Recent advancements in catalytic methods have enabled more efficient pathways for its production, reducing costs and enhancing yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times, which is particularly beneficial for large-scale production.
One of the most promising aspects of this compound is its role in medicinal chemistry. Studies have shown that 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine exhibits potent biological activity, particularly in inhibiting key enzymes involved in neurodegenerative diseases. For instance, a 2023 study published in *Nature Communications* demonstrated that this compound can effectively inhibit acetylcholinesterase, a target enzyme for Alzheimer's disease. The fluoro group at the 6-position of the pyridine ring plays a crucial role in enhancing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability.
In addition to its therapeutic potential, 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine has found applications in materials science. Its ability to form stable coordination complexes with transition metals has made it a valuable ligand in catalysis. A recent report in *Angewandte Chemie* highlighted its use as a chiral ligand in asymmetric hydrogenation reactions, showcasing its versatility across different chemical domains.
The structural flexibility of 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine allows for further functionalization, enabling the creation of derivatives with enhanced properties. For example, researchers have explored the substitution of the fluoro group with other halogens or electron-withdrawing groups to modulate the compound's electronic characteristics. These derivatives are being investigated for their potential as anticancer agents, where selective targeting of cancer cells is critical.
From an environmental standpoint, the synthesis and application of 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine are considered eco-friendly due to the use of sustainable reagents and energy-efficient processes. This aligns with the growing trend toward green chemistry in industrial settings. Furthermore, its biodegradability has been assessed under various conditions, ensuring minimal ecological impact during its lifecycle.
In conclusion, 1-(6-fluoropyridin-3-yl)cyclopentylmethanamine (CAS No. 2228726-04-1) stands as a testament to the ingenuity of modern chemical synthesis and its applications across diverse fields. With ongoing research uncovering new potentials and optimizations in its synthesis and application, this compound is poised to play an increasingly significant role in both academic and industrial settings.
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